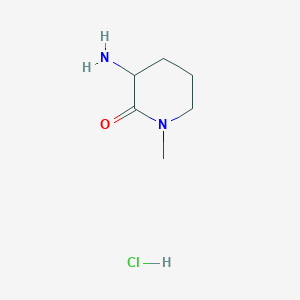

3-Amino-1-methylpiperidin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUWUTGRVZJMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422130-18-4 | |

| Record name | 3-amino-1-methylpiperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-1-methylpiperidin-2-one hydrochloride chemical properties

An In-depth Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, common synthetic pathways, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications, particularly its role as a key intermediate in the development of novel therapeutics such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.

Introduction and Significance

This compound is a derivative of the piperidone scaffold, a privileged structure in drug discovery due to its favorable pharmacokinetic properties and synthetic tractability. The presence of a primary amine at the 3-position and a methyl group on the lactam nitrogen provides specific steric and electronic features that are crucial for molecular recognition in various biological targets. Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for laboratory use.

The principal significance of this compound lies in its application as a key structural intermediate. Notably, the chiral variants of 3-aminopiperidin-2-one are instrumental in synthesizing potent and orally bioavailable CGRP receptor antagonists, a class of drugs developed for the treatment of migraines.[1] Understanding the fundamental properties and behaviors of this molecule is therefore essential for optimizing synthetic routes and ensuring the quality of downstream active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The identity and core properties of this compound are foundational to its application. The molecule consists of a six-membered piperidin-2-one ring, N-methylated at position 1, with an amino group at the chiral center of position 3.

Figure 1: Chemical Structure of this compound.

The key physicochemical data for the (R)-enantiomer, which is often used in pharmaceutical synthesis, are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₁₃ClN₂O | [2][3][4] |

| Molecular Weight | 164.63 g/mol | [2][3][4] |

| CAS Number | 1951424-91-1 ((R)-enantiomer) | [2][3][4] |

| 956109-56-1 ((S)-enantiomer) | [5] | |

| 1422130-18-4 (racemate) | [6] | |

| Appearance | Solid, white to off-white crystalline powder | [2][7] |

| Purity | Typically ≥95% - ≥97% | [2][4] |

| Solubility | Soluble in water and other polar solvents. | [7] |

| Storage Conditions | Store in a cool, dry place. Sealed in dry, 2-8°C is recommended for long-term stability.[4] For lyophilized powder, storage at -20°C to -80°C is also suggested.[5][8] | |

| Stability | Stable under recommended storage conditions. Hygroscopic; moisture should be avoided.[9][10] |

Synthesis and Manufacturing Overview

The synthesis of chiral this compound often starts from chiral precursors to establish the stereocenter at the C3 position. One notable method involves the cyclization of a diamino-pentanoate derivative.[11]

A generalized synthetic workflow is outlined below. The causality behind this pathway is the strategic use of a chiral pool starting material, such as a derivative of ornithine or glutamic acid, which already contains the required stereochemistry. Subsequent chemical transformations build the piperidone ring and install the N-methyl group.

Sources

- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]

- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. cusabio.com [cusabio.com]

- 6. This compound | 1422130-18-4 [m.chemicalbook.com]

- 7. [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester - Pharmaceutical Grade at Attractive Prices [jigspharma.com]

- 8. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]

- 9. capotchem.cn [capotchem.cn]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

A Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride: Synthesis, Characterization, and Application

Abstract: This document provides an in-depth technical overview of 3-Amino-1-methylpiperidin-2-one hydrochloride, a heterocyclic building block of increasing interest in medicinal chemistry and drug development. We will explore its chemical identity, outline a robust synthetic and purification protocol, detail methods for analytical characterization to ensure purity and identity, discuss its applications as a molecular scaffold, and provide comprehensive safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Importance

3-Amino-1-methylpiperidin-2-one is a substituted δ-lactam, a structural motif present in numerous biologically active molecules. The presence of a primary amine at the C3 position, adjacent to the lactam carbonyl, provides a crucial synthetic handle for derivatization, making it a valuable scaffold for building combinatorial libraries. Its rigidified piperidinone core serves as a conformational constraint, which is often a key design element in developing selective pharmacological agents. The hydrochloride salt form is typically preferred to improve the compound's stability and handling characteristics as a solid. This guide will focus primarily on the racemic and chiral forms of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

The identity of this compound is defined by its specific structure and stereochemistry. It is critical for researchers to use the correct Chemical Abstracts Service (CAS) number corresponding to the desired stereoisomer to ensure traceability and reproducibility of their work.

Chemical Structure

The core structure consists of a six-membered piperidinone ring with a methyl group on the ring nitrogen (N1) and an amino group at the C3 position.

Caption: Structure of 3-Amino-1-methylpiperidin-2-one HCl

Key Identifiers and Properties

The compound's properties are summarized below. Note the distinct CAS numbers for the different stereoisomers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2][3] |

| Appearance | Off-white to white solid | [2][3] |

| CAS Number (R)-enantiomer | 1951424-91-1 | [1][2][3] |

| CAS Number (S)-enantiomer | 956109-56-1 | [4] |

| CAS Number (Racemic) | 1422130-18-4 | [5] |

Synthesis and Purification Protocol

The synthesis of this compound can be approached from commercially available 3-amino-2-piperidone, which itself can be synthesized from amino acids like ornithine[6]. The following protocol details a common strategy involving protection, methylation, and deprotection.

Rationale Behind the Synthetic Strategy

A direct N-methylation of 3-amino-2-piperidone is challenging due to the presence of two nitrogen atoms (the lactam and the primary amine). The primary amine is generally more nucleophilic and would likely methylate first, which is not the desired outcome. Therefore, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability in basic/nucleophilic conditions (required for the subsequent N-methylation) and its facile removal under acidic conditions, which simultaneously yields the desired hydrochloride salt.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Experimental Protocol

Step 1: Boc-Protection of 3-Amino-2-piperidone

-

Dissolve 3-amino-2-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA, 1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, dry the organic layer with anhydrous sodium sulfate, and concentrate in vacuo to yield crude tert-butyl (2-oxo-piperidin-3-yl)carbamate.

Step 2: N-Methylation of the Lactam [7]

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C.

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Causality: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen, making it nucleophilic.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Stir at room temperature overnight.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate to yield the N-methylated intermediate.

Step 3: Boc-Deprotection and Hydrochloride Salt Formation [8]

-

Dissolve the crude N-methylated intermediate in a minimal amount of methanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at 0 °C. Causality: The strong acidic conditions cleave the acid-labile Boc group, and the excess HCl protonates the newly freed primary amine to form the stable hydrochloride salt.

-

Stir the mixture at room temperature for 2-4 hours, monitoring for the formation of a precipitate.

Step 4: Purification and Isolation

-

Upon reaction completion, add a non-polar solvent like diethyl ether to induce further precipitation of the product[8].

-

Filter the resulting solid through a Buchner funnel.

-

Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under high vacuum to afford pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of techniques provides a self-validating system where each method corroborates the others.

-

Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.

-

Chiral Purity (if applicable): Chiral HPLC.

Caption: Analytical Validation Workflow.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the N-methyl group (singlet, ~2.8-3.0 ppm), the methine proton at C3 (multiplet), and several multiplets corresponding to the methylene protons of the piperidine ring.

-

¹³C NMR: The carbon NMR will display signals for the lactam carbonyl (~170-175 ppm), the N-methyl carbon, and the four distinct carbons of the piperidine ring.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 129.1.

Chromatographic Purity Assessment (HPLC)

For accurate purity assessment, especially for chiral compounds, derivatization is often employed to improve detection and separation[9][10]. A common method involves derivatizing the primary amine with an agent like benzoyl chloride.

Protocol: HPLC Analysis via Derivatization

-

Derivatization: React a small, accurately weighed sample with benzoyl chloride in the presence of a base at low temperature. This converts the primary amine to a benzamide, which has a strong UV chromophore.

-

Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) for general purity or a chiral column (e.g., CHIRAL-AGP) for enantiomeric excess determination[10].

-

Mobile Phase: A typical gradient might run from water with 0.1% trifluoroacetic acid (TFA) to acetonitrile with 0.1% TFA. For chiral separations, an isocratic mobile phase like a phosphate buffer/acetonitrile mixture is common[10].

-

Detection: UV detection at a wavelength appropriate for the benzamide derivative (e.g., 254 nm)[9][10].

-

Validation: The purity is determined by the peak area percentage of the main product peak. For chiral analysis, the enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers. A purity level of >95% is typically required for research applications.

Applications in Research and Drug Development

The 3-amino-1-methylpiperidin-2-one scaffold is a valuable starting point for constructing more complex molecules. The primary amine serves as a nucleophile or a point for amide bond formation, enabling its incorporation into larger structures.

A key application area is in the development of kinase inhibitors. For example, a similar "3-Carboxyl Piperidin-2-one" scaffold has been successfully used to design and synthesize novel inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers[11]. In such syntheses, the amino group of our title compound could be acylated with various carboxylic acids or coupled to other fragments to explore the structure-activity relationship (SAR) around the piperidinone core, aiming to optimize binding affinity and selectivity for a given biological target. It is also a potential building block for developing ligands for G-protein coupled receptors (GPCRs) and other targets where a constrained diamine motif is desirable.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The hazard profile is consistent with similar aliphatic amines and amides.

6.1. Hazard Identification Based on data for structurally related compounds, this compound should be handled as a hazardous substance.

-

Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[12][13][14]. It may also be harmful if swallowed (H302)[13].

-

GHS Pictogram: GHS07 (Exclamation Mark)

6.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[14].

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[15].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[13].

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved particulate respirator may be necessary[15].

6.3. Storage

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[12][15]. The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

- Echo BioSystems. (n.d.). (S)-3-Amino-1-methylpiperidin-2-one-HCl.

- PubChem. (n.d.). 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one.

- Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323).

- D'Acquarica, I., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Szatmári, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Zhang, W., et al. (2015). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules.

Sources

- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]

- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride 95% | CAS: 1951424-91-1 | AChemBlock [achemblock.com]

- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]

- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]

- 5. This compound | 1422130-18-4 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-AMino-1-Methylpiperidin-2-one synthesis - chemicalbook [chemicalbook.com]

- 8. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 11. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

3-Amino-1-methylpiperidin-2-one hydrochloride molecular weight

An In-Depth Technical Guide to 3-Amino-1-methylpiperidin-2-one Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, stereospecific synthetic routes, and significant applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental protocols and the strategic importance of this compound in pharmaceutical research.

Core Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the piperidine class. Its structure, featuring a lactam ring with a chiral center at the C3 position, makes it a valuable synthon for creating enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects[1].

Nomenclature and Stereoisomerism

The presence of a stereocenter at the third carbon of the piperidine ring means the compound exists as two distinct enantiomers: (R) and (S). The specific stereoisomer used is critical for its intended biological activity.

| Isomer | CAS Number |

| (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1[2][3] |

| (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 956109-56-1[4] |

| This compound (racemic/unspecified) | 1422130-18-4[5] |

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂O | [2][3][6][7] |

| Molecular Weight | 164.63 g/mol | [2][3][4][7] |

| Appearance | Solid, Lyophilized powder | [2][6] |

| Purity | Typically ≥95% | [2][4][6] |

Chemical Structure

The core structure consists of a piperidin-2-one (a valerolactam) ring, N-methylated at position 1, with an amino group at the chiral C3 position. The hydrochloride salt form enhances stability and solubility in polar solvents.

Caption: Generalized synthetic workflow for 3-Amino-1-methylpiperidin-2-one HCl.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.

Key Application: Synthesis of DPP-IV Inhibitors

The (R)-enantiomer of 3-aminopiperidine derivatives are crucial intermediates for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[8] These drugs, such as sitagliptin and alogliptin, are a major class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The amino group of the piperidine core serves as a key pharmacophore that interacts with the active site of the DPP-IV enzyme.

Potential in Neuroscience Drug Discovery

The (S)-enantiomer has been identified as a valuable building block for compounds targeting the central nervous system.[1] Its structural properties are leveraged to create novel treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as psychiatric disorders. The ability to interact with specific brain receptors makes it a compound of high interest in this field.[1]

Sources

- 1. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride [myskinrecipes.com]

- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]

- 3. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]

- 4. (S)-3-AMINO-1-METHYLPIPERIDIN-2-ONE HYDROCHLORIDE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. This compound | 1422130-18-4 [m.chemicalbook.com]

- 6. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]

- 7. chemscene.com [chemscene.com]

- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-methylpiperidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-Amino-1-methylpiperidin-2-one hydrochloride, a substituted piperidine derivative of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for each analytical choice. It details an integrated approach using Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The guide culminates in a discussion of X-ray crystallography as the definitive method for absolute structure confirmation. Each section includes field-proven protocols and data interpretation insights, establishing a self-validating system where data from each technique corroborates the others, ensuring the highest degree of scientific integrity.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a six-membered lactam (a cyclic amide) ring, a primary amine, and a methyl group on the amide nitrogen.[1] Its molecular formula is C₆H₁₃ClN₂O, with a corresponding molecular weight of 164.63 g/mol for the hydrochloride salt.[1][2] Such piperidone scaffolds are prevalent in pharmaceuticals and bioactive molecules, making them important intermediates in drug discovery and development.[3][4] Therefore, unambiguous confirmation of their chemical structure is a critical prerequisite for any further research or application.[5]

The structure elucidation of an unknown or newly synthesized compound is a systematic process of deduction.[6] No single technique provides all the necessary information; instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle.[7] Our strategy is to build the structure step-by-step, starting with the most fundamental information and progressively adding layers of detail and connectivity.

The workflow is designed to be a self-validating loop, where the hypothesis generated from one experiment is tested and confirmed by the next. This integrated approach ensures a high degree of confidence in the final assigned structure.

Mass Spectrometry: Determining the Blueprint

Expertise & Causality: The first step in analyzing any unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. We choose a soft ionization technique like Electrospray Ionization (ESI) because it is well-suited for polar, thermally labile molecules and minimizes fragmentation, ensuring the molecular ion is readily observed.[8][9][10]

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) of LC-MS grade.[10]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Perform the analysis in positive ion mode (ESI+). The presence of two basic nitrogen atoms (the primary amine and the tertiary amide) makes the molecule easy to protonate.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high mass accuracy (typically < 5 ppm) is crucial for formula determination.

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion of the free base. The hydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated organic molecule, [M+H]⁺.

| Ion Species | Description | Expected m/z (Monoisotopic) | Inferred Molecular Formula |

| [M+H]⁺ | Protonated free base | 129.1028 | C₆H₁₃N₂O |

-

Free Base (M): C₆H₁₂N₂O = (6 * 12.00000) + (12 * 1.00783) + (2 * 1.00000) = 128.0950 Da

-

Protonated Ion ([M+H]⁺): 128.0950 + 1.00783 = 129.1028 Da

The high-resolution measurement allows the instrument's software to confidently assign the elemental composition C₆H₁₃N₂O, ruling out other possibilities with a similar nominal mass. This formula provides the exact number of atoms, which is the foundational blueprint for all subsequent spectroscopic analysis.

FTIR Spectroscopy: Identifying the Key Players

Expertise & Causality: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is used to quickly identify the key functional groups present.[11][12] This is achieved by measuring the absorption of infrared radiation, which excites specific molecular vibrations.[11] The presence or absence of characteristic absorption bands provides direct evidence for functional groups like carbonyls (C=O) and amines (N-H).[13][14]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. This technique requires minimal sample preparation.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean, empty ATR crystal before the sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.

Expected Data & Interpretation

The FTIR spectrum acts as a molecular fingerprint. For this compound, we anticipate several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. May appear as a doublet. |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the saturated alkyl backbone of the piperidine ring and methyl group. |

| ~2700-2400 | N⁺-H Stretch | Ammonium Salt (-NH₃⁺) | Broad absorption confirming the hydrochloride salt form. |

| ~1650 | C=O Stretch | Tertiary Amide (Lactam) | Strong, sharp peak. Confirms the key piperidin-2-one structure. Its position indicates a six-membered ring. |

| ~1600 | N-H Bend | Primary Amine (-NH₂) | Further evidence for the amino group. |

The most diagnostic peak is the strong carbonyl absorption around 1650 cm⁻¹. This, combined with the N-H stretches, provides powerful, direct evidence for the proposed aminolactam structure.

NMR Spectroscopy: Assembling the Molecular Structure

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[15] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. We will use a suite of experiments to build the carbon skeleton and place the protons onto it.[16]

Protocol: General NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is a good choice as it will exchange with the acidic N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Parts List

-

¹H NMR: Provides the number of distinct proton environments and their neighboring protons (via signal splitting).

-

¹³C NMR: Provides the number of distinct carbon environments.

Expected Data & Interpretation (in D₂O): Note: Chemical shifts (δ) are predictive and can vary based on solvent and concentration.

| Atom Label | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (δ, ppm) |

| C2 | - | - | - | ~172 |

| C3 | ~3.8 | Doublet of Doublets (dd) | 1H | ~55 |

| C4 | ~2.2 & ~2.0 | Multiplets (m) | 2H | ~25 |

| C5 | ~1.9 | Multiplet (m) | 2H | ~22 |

| C6 | ~3.4 | Multiplet (m) | 2H | ~48 |

| N-CH₃ | ~3.0 | Singlet (s) | 3H | ~30 |

-

Interpretation: The ¹H spectrum should show five distinct signals corresponding to the five proton-bearing positions. The N-CH₃ group appears as a singlet because it has no adjacent protons. The other signals will be multiplets due to coupling with their neighbors. The ¹³C spectrum should show six distinct signals, one for each carbon atom, including the carbonyl carbon (C2) at a characteristic downfield shift (~172 ppm).

2D NMR: The Assembly Instructions

2D NMR experiments reveal correlations between nuclei, allowing us to connect the individual atoms identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds). It helps establish proton-proton adjacencies.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.[17][18][19] It maps every proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (2-3 bonds) between protons and carbons.[17][18][19] This is the key experiment for connecting the molecular fragments, especially through quaternary carbons (like C2) or across heteroatoms.[20]

Integrated Interpretation:

-

HSQC: Correlate each proton signal from the ¹H NMR to its directly attached carbon in the ¹³C NMR (e.g., the signal at δ ~3.0 ppm connects to the carbon at δ ~30 ppm, confirming the N-CH₃ group).

-

COSY: Trace the proton connectivity around the ring. The H3 proton should show a correlation to the H4 protons, which in turn correlate to the H5 protons, and finally to the H6 protons. This confirms the -CH(N)-CH₂-CH₂-CH₂-N- sequence.

-

HMBC: This is the crucial final step. We look for key long-range correlations that lock the structure in place:

-

N-CH₃ Protons (δ ~3.0) to C2 (Carbonyl, δ ~172): This two-bond correlation proves the methyl group is attached to the amide nitrogen, not the primary amine.

-

N-CH₃ Protons (δ ~3.0) to C6 (δ ~48): This two-bond correlation confirms the N-methylation and closes the ring.

-

H3 Proton (δ ~3.8) to C2 (Carbonyl, δ ~172): This two-bond correlation confirms the position of the amino group is adjacent to the carbonyl, defining the molecule as a 3-amino-piperidin-2-one.

-

By systematically integrating the data from MS, FTIR, ¹H, ¹³C, COSY, HSQC, and HMBC, we can confidently and unambiguously determine the planar structure of 3-Amino-1-methylpiperidin-2-one.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the spectroscopic methods described provide overwhelming evidence for the structure, single-crystal X-ray diffraction is the ultimate "gold standard" for structure determination.[21][22] It provides an exact three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers if the molecule is enantiomerically pure.[23][24][25]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most challenging step is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm).[23] This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and convert the diffraction data into an electron density map, from which the atomic positions are determined and refined.

Interpretation: The output is a definitive 3D model of the molecule. For a chiral sample, such as (R)- or (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, the analysis can determine the absolute stereochemistry, often by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[22] This technique provides the highest possible level of structural proof.

Conclusion

The structure elucidation of this compound is a logical, stepwise process that relies on the synergistic integration of multiple analytical techniques. Mass spectrometry provides the molecular formula, FTIR identifies key functional groups, and a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) pieces together the molecular skeleton and confirms atom connectivity. Each step serves to validate the information gathered previously, creating a robust and self-consistent structural proof. For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray crystallography remains the definitive method. This guide provides the strategic framework and practical insights necessary for researchers to approach the structural characterization of novel small molecules with confidence and scientific rigor.

References

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.

- Lee, J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574.

- Lee, J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate.

- Al-Naiema, I. M., & Stone, E. A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3849–3857.

- Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current opinion in drug discovery & development, 13(2), 153–165.

- King, F. L., et al. (2000). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.

- Electrospray ionization. (n.d.). Wikipedia.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme.

- 4-Piperidone. (n.d.). Grokipedia.

- Gáliková, J., & Jones, P. G. (2010). X-Ray Crystallography of Chemical Compounds. The open crystallography journal, 3, 1–10.

- 4-Piperidone. (n.d.). Wikipedia.

- Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 661.

- Lawrence, S. E., & Moynihan, H. A. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in molecular biology (Clifton, N.J.), 1140, 131–143.

- Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. (2015). ResearchGate.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Al-Hussain, S. A., & Al-Salahi, R. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 31835–31861.

- (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. (n.d.). MySkinRecipes.

- (S)-3-Amino-1-methylpiperidin-2-one-HCl. (n.d.). Echo BioSystems.

- Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 59(37), 15875–15880.

- Arulraj, R., & Thenmozhi, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- HSQC and HMBC. (n.d.). NMR Core Facility, Columbia University.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012. Journal of chemical education, 91(8), 1114-1127.

- Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.

- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2013). ResearchGate.

- 3-Amino-2-piperidone. (n.d.). PubChem.

- Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). (n.d.). Human Metabolome Database.

- 3-Amino-2-piperidone (ECMDB24041). (2015, September 8). E. coli Metabolome Database.

Sources

- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]

- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 12. azooptics.com [azooptics.com]

- 13. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 15. jchps.com [jchps.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. researchgate.net [researchgate.net]

- 21. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpiperidin-2-one Hydrochloride

A Keystone Intermediate for Pharmaceutical Innovation

This guide provides a comprehensive overview of the synthesis of 3-Amino-1-methylpiperidin-2-one hydrochloride, a crucial building block in the development of novel therapeutics. We will delve into a scientifically robust synthesis pathway, elucidating the underlying chemical principles and providing a detailed experimental protocol suitable for researchers and professionals in drug development.

Introduction: The Significance of this compound

3-Amino-1-methylpiperidin-2-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of biologically active molecules and approved drugs. The specific substitution pattern of an amino group at the 3-position and a methyl group on the ring nitrogen of the 2-piperidone core creates a chiral center, making this molecule a valuable synthon for stereospecific drug design. Notably, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists, which are a promising class of drugs for the treatment of migraines[1]. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.

A Strategically Designed Synthesis Pathway

The synthesis of this compound can be approached through various routes. This guide will focus on a well-documented and scalable pathway that begins with a protected amino acid precursor. This method offers excellent control over stereochemistry and proceeds through logical, high-yielding transformations.

The overall synthetic strategy is depicted in the workflow diagram below:

Figure 1: A conceptual workflow for the synthesis of this compound.

Core Synthesis Protocol: From Protected Precursor to Final Product

This section details the experimental procedure for the synthesis of this compound, starting from the commercially available 3-(Boc-amino)-2-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is strategically employed to prevent unwanted side reactions at the amino group during the N-methylation step.

Part 1: N-Methylation of 3-(Boc-amino)-2-piperidone

The introduction of the methyl group onto the piperidone nitrogen is a critical step. While various methylating agents can be used, a common and effective method involves reductive amination using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(Boc-amino)-2-piperidone (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.2 equivalents).

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the careful addition of an acid (e.g., 1M HCl) until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-Methyl-3-(Boc-amino)piperidin-2-one.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 1-Methyl-3-(Boc-amino)piperidin-2-one (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane, 2-3 equivalents) dropwise at 0 °C.

-

Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to afford the final product, this compound.

Table 1: Summary of Key Reaction Parameters

| Step | Reactants | Reagents & Solvents | Key Parameters |

| N-Methylation | 3-(Boc-amino)-2-piperidone | Formaldehyde, Sodium cyanoborohydride, Methanol | 0 °C to Room Temperature, 12-16 hours |

| Deprotection | 1-Methyl-3-(Boc-amino)piperidin-2-one | HCl in Dioxane, Methanol/Ethyl Acetate | 0 °C to Room Temperature, 2-4 hours |

Alternative Synthetic Approaches: A Broader Perspective

While the presented pathway is robust, other synthetic strategies have been explored. For instance, enzymatic cascades utilizing variants of galactose oxidase and imine reductase have been employed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols[2][3]. This biocatalytic approach offers the advantages of high stereoselectivity and environmentally benign reaction conditions.

Another established method involves the cyclization of ornithine or lysine derivatives. For example, (R)-3-aminopiperidin-2-one hydrochloride can be prepared from (R)-methyl-2,5-diaminopentanoate dihydrochloride through a cyclization reaction[4]. This precursor is, in turn, synthesized from (R)-2,5-diaminopentanoic acid hydrochloride[4]. These routes are particularly valuable for accessing specific enantiomers of the target molecule.

Conclusion and Future Outlook

The synthesis of this compound is a well-defined process that is crucial for the advancement of pharmaceutical research and development. The pathway detailed in this guide provides a reliable and scalable method for obtaining this key intermediate. As the demand for enantiomerically pure and functionally diverse drug candidates continues to grow, the development of even more efficient and sustainable synthetic methodologies, including biocatalytic routes, will remain an active area of investigation. The versatility of the 3-aminopiperidin-2-one scaffold ensures its continued importance as a privileged structure in the design of future therapeutics.

References

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Royal Society of Chemistry.

- ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

- ResearchGate.

- MySkinRecipes. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. [Link]

- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]

- PubMed. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. [Link]

Sources

- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Guide

Introduction

3-Amino-1-methylpiperidin-2-one hydrochloride is a substituted cyclic amide, a derivative of piperidine, which holds potential interest for researchers in medicinal chemistry and drug development due to its structural motifs. The presence of a chiral center, a lactam ring, and an amino group suggests its utility as a scaffold in the synthesis of novel bioactive molecules. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and comparative analysis with related structures.

Molecular Structure and Functional Groups

The structure of this compound comprises a six-membered piperidinone ring, an amino group at the C3 position, and a methyl group attached to the nitrogen atom of the lactam. The hydrochloride salt form indicates that the primary amino group is protonated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-3 |

| ~3.2 - 3.4 | m | 2H | H-6 |

| ~3.0 | s | 3H | N-CH₃ |

| ~2.2 - 2.4 | m | 2H | H-4 |

| ~1.9 - 2.1 | m | 2H | H-5 |

Interpretation and Experimental Rationale:

The spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the piperidine ring. The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion. Deuterated water (D₂O) is a suitable solvent due to the salt nature of the compound; the exchangeable protons of the ammonium group (-NH₃⁺) will exchange with deuterium and will likely not be observed.

-

H-3: The proton at the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent methylene protons at C4. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group and the protonated amino group.

-

H-6: The methylene protons adjacent to the lactam nitrogen are expected to be diastereotopic and will likely appear as a complex multiplet.

-

N-CH₃: The N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing effect of the lactam carbonyl.

-

H-4 and H-5: The remaining methylene protons on the piperidine ring will appear as complex multiplets in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C2) |

| ~55 | C3 |

| ~50 | C6 |

| ~35 | N-CH₃ |

| ~25 | C4 |

| ~20 | C5 |

Interpretation and Experimental Rationale:

A proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

C2 (Carbonyl): The lactam carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the oxygen atom.

-

C3: The chiral carbon attached to the ammonium group will be significantly deshielded.

-

C6: The carbon adjacent to the lactam nitrogen will also be deshielded.

-

N-CH₃: The N-methyl carbon will appear in the aliphatic region.

-

C4 and C5: The remaining methylene carbons of the piperidine ring will have the most upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Broad, Strong | N-H stretching (of -NH₃⁺) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (amide I band of lactam) |

| ~1600 | Medium | N-H bending (asymmetric) |

| ~1500 | Medium | N-H bending (symmetric) |

Interpretation and Experimental Rationale:

The IR spectrum will be dominated by absorptions from the protonated amine and the lactam carbonyl group.

-

N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit a very broad and strong absorption band in the high-wavenumber region, often overlapping with C-H stretching bands. This is characteristic of ammonium salts.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring (amide I band). The exact position can be influenced by hydrogen bonding.

-

N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to appear in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method due to the compound's polarity and salt nature.

Expected Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 129.10 | [M+H]⁺ (protonated molecule of the free base) |

| 151.08 | [M+Na]⁺ (sodium adduct of the free base) |

Interpretation and Experimental Rationale:

In positive ion mode ESI-MS, the observed mass will correspond to the free base form of the molecule. The hydrochloride is not covalently bonded and will not be observed.

-

[M+H]⁺: The most abundant ion is expected to be the protonated molecule of the free base (C₆H₁₂N₂O), with a calculated m/z of 129.10.

-

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve initial cleavage of the piperidine ring. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules.[1] For this compound, potential fragmentations could involve the loss of CO, NH₃, or cleavage of the piperidine ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of D₂O.

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Solvent suppression may be necessary to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to aid in definitive structural assignment.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample compartment.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled to a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion of interest.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. The predicted data and interpretations in this guide offer a robust framework for researchers to verify the structure and purity of this compound. While this guide is based on established spectroscopic principles, it is imperative to acquire and analyze experimental data for definitive confirmation.

References

- Whitman College. GCMS Section 6.

- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

- PubChem. 3-Amino-1-(2-methylcycloheptyl)piperidin-2-one. [Link]

- PubChem. 3-Methylpiperidin-2-one. [Link]

- PubChem. N-Methyl-2-piperidone. [Link]

- ECMDB. 3-Amino-2-piperidone. [Link]

- Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]

- PubChem. 3-Amino-2-piperidone. [Link]

- NIST WebBook. 2-Piperidinone. [Link]

- ResearchGate. Synthesis, Spectroscopic Characterization, and in Silico Evaluation of 3-Methyl-6-Amino-1,2,4-Triazine as a Potential Antidiabetic Agent. [Link]

- MDPI.

- Unibo. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

- PubChemLite. 3-methylpiperidin-2-one (C6H11NO). [Link]

- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]

- NIST WebBook. 3-Aminoacetophenone. [Link]

- Amerigo Scientific. (S)-3-Amino-2-piperidone hydrochloride (95%). [Link]

- Human Metabolome Database. Showing metabocard for 2-Piperidinone (HMDB0011749). [Link]

- ACS Publications. Infrared special studies on lactams as cis-trans models for the peptide bond. [Link]

- ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]

- PubMed. FTIR study of five complex beta-lactam molecules. [Link]

- ScienceDirect. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

- Canadian Science Publishing.

- ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

- FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

- ResearchGate.

- NIH. Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. [Link]

- YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)

- ResearchGate. 4-Piperidone — A Synthon for Spiro-Heterocycles. [Link]

- ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

- Books - NCBI. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]

- Chemistry LibreTexts. 6.

- PubChemLite. 3-amino-1-(2-methylpiperidin-1-yl)propan-1-one hydrochloride. [Link]

- SpectraBase. (2-Amino-3-methylphenyl)(piperidin-1-yl)methanone. [Link]

Sources

3-Amino-1-methylpiperidin-2-one hydrochloride solubility profile

An In-Depth Technical Guide to Characterizing the Solubility Profile of 3-Amino-1-methylpiperidin-2-one Hydrochloride

Introduction & Executive Summary

This compound is a heterocyclic compound featuring a lactam ring, a primary amine, and a methyl group, presented as a hydrochloride salt.[1][2] Such structures are of significant interest to researchers and drug development professionals as they often serve as key building blocks in the synthesis of novel pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle—from reaction kinetics in synthesis and purification efficiency to formulation strategies and ultimately, in vivo bioavailability.

This technical guide provides a comprehensive framework for systematically characterizing the solubility profile of this compound. Eschewing a simple data sheet, this document, written from the perspective of a Senior Application Scientist, details the requisite experimental protocols and explains the scientific rationale behind each methodological choice. It is designed to empower researchers to generate a robust and reliable solubility dataset, essential for informed decision-making in chemical and pharmaceutical development. We will cover foundational solvent screening, the critical influence of pH on aqueous solubility, thermodynamic considerations, and the analytical techniques required for accurate quantification.

Physicochemical Properties & Solubility Hypothesis

A foundational understanding of the molecule's structure is paramount to predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2][3] |

| Physical Form | Solid, crystalline powder | [1][4] |

| CAS Number | 1422130-18-4 (racemate) |[5] |

Structural Analysis and Hypothesis: The solubility of this compound is governed by the interplay of its functional groups:

-

Primary Amine (-NH₂) & Lactam Carbonyl (C=O): These groups are polar and capable of acting as hydrogen bond donors and acceptors, respectively. This strongly suggests favorable interactions with polar solvents.

-

Hydrochloride Salt (-NH₂·HCl): The compound is a salt of a weak base (the amine) and a strong acid. In aqueous solutions, it will dissociate into a protonated, positively charged species and a chloride ion. This ionic character is expected to confer significant solubility in water and other highly polar, protic solvents.

-

Methyl Group (-CH₃) & Piperidine Ring: These components contribute some nonpolar character to the molecule, which may enhance solubility in less polar organic solvents compared to a non-alkylated analogue.

Hypothesis: Based on this analysis, this compound is predicted to be highly soluble in polar protic solvents like water, methanol, and ethanol. Its solubility is expected to decrease in solvents of intermediate polarity (e.g., isopropanol, acetonitrile) and be poor in nonpolar aprotic solvents (e.g., hexane, toluene). The aqueous solubility will be highly dependent on pH.

Foundational Solubility Assessment: Solvent Screening

The initial step in characterizing solubility is a systematic screen across a range of common laboratory solvents. This provides a broad overview of the compound's behavior and informs solvent selection for synthesis, purification, and formulation. The industry-standard shake-flask method is employed to determine equilibrium solubility.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This technique is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a saturated solution's concentration.

-

Equilibration Time (24-48 hours): A sufficient incubation period is critical to ensure that the dissolution process has reached a plateau. Shorter times may underestimate the true solubility.

-

Temperature Control (25°C): Solubility is temperature-dependent. Conducting the initial screen at a standardized ambient temperature ensures data consistency and comparability.

-

Quantification: Visual assessment is insufficient. A validated analytical method, such as HPLC, is required to accurately determine the concentration of the dissolved compound in the supernatant.

Protocol 3.1: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment set to 25°C. Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Analysis: Analyze the diluted sample using a validated analytical method (see Section 6.0) to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Method.

Table 2: Solubility Data Log for this compound

| Solvent | Type | Polarity Index | Quantitative Solubility (mg/mL) |

|---|---|---|---|

| Water | Polar Protic | 10.2 | To be determined |

| Methanol | Polar Protic | 5.1 | To be determined |

| Ethanol | Polar Protic | 4.3 | To be determined |

| Isopropanol | Polar Protic | 3.9 | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | To be determined |

| Dichloromethane | Aprotic | 3.1 | To be determined |

| Ethyl Acetate | Aprotic | 4.4 | To be determined |

| Toluene | Nonpolar | 2.4 | To be determined |

| Hexane | Nonpolar | 0.1 | To be determined |

The Impact of pH on Aqueous Solubility

For an ionizable compound like this compound, aqueous solubility is intimately linked to the pH of the medium. The primary amine group can exist in a protonated (cationic, -NH₃⁺) or free base (-NH₂) form. The hydrochloride salt ensures that in neutral water, the protonated form dominates, leading to high solubility. As the pH increases and surpasses the pKa of the primary amine, the equilibrium will shift towards the less soluble, neutral free base form, likely causing a sharp decrease in solubility.

Protocol 4.1: pH-Solubility Profile Generation

-

Buffer Preparation: Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

-

Solubility Determination: Perform the shake-flask method (Protocol 3.1) using each buffer as the solvent.

-

pH Verification: After equilibration, measure and record the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.

-

Data Analysis: Plot the determined solubility (mg/mL) on a logarithmic scale against the final measured pH.

Caption: Relationship between pH, pKa, and molecular form.

Thermodynamic Solubility: The Effect of Temperature

Investigating solubility at different temperatures provides insight into the thermodynamics of the dissolution process. For most solids, dissolution is an endothermic process, meaning solubility increases with temperature. This information is vital for designing crystallization processes and predicting stability during storage at various temperatures.

Protocol 5.1: Temperature-Dependent Solubility Study

-

Select Solvent: Choose a key solvent of interest (e.g., water or a relevant process solvent).

-

Set Temperatures: Identify at least three relevant temperatures for the study. For pharmaceutical applications, these are often:

-

4°C (refrigerated conditions)

-

25°C (ambient conditions)

-

37°C (physiological conditions)

-

-

Equilibration: Perform the shake-flask method (Protocol 3.1) in temperature-controlled incubators or water baths set to the chosen temperatures.

-

Analysis: Plot the resulting solubility data as a function of temperature to visualize the relationship.

Analytical Methodologies for Quantification

Accurate and reliable quantification of the dissolved analyte is the cornerstone of any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for this purpose.

Causality Behind Method Choice:

-

Specificity: HPLC excels at separating the analyte of interest from any potential impurities or degradants, ensuring that only the target compound is quantified.

-

Sensitivity & Linearity: A well-developed HPLC method provides a wide linear range with high sensitivity, allowing for the accurate measurement of concentrations from very low to very high.

-

Validation: The method must be validated to ensure its accuracy, precision, and robustness, lending trustworthiness to the solubility data generated.

Protocol 6.1: High-Performance Liquid Chromatography (HPLC-UV) Method Development

-

Column Selection: A reversed-phase C18 column is a suitable starting point for this polar compound.

-

Mobile Phase: Based on related compounds, a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent like methanol or acetonitrile is recommended.[6][7]

-

Detection: The lactam chromophore will likely have a UV absorbance in the low range (e.g., 200-220 nm). A photodiode array (PDA) detector is ideal for identifying the wavelength of maximum absorbance.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations.

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999.

-

Sample Measurement: Inject the diluted supernatant samples and use the calibration curve to determine their concentration.

Summary & Best Practices

Characterizing the solubility of this compound is a multi-faceted process that requires careful experimental design and precise analytical execution.

-

Start Broad: Begin with a comprehensive solvent screen at ambient temperature to map the general solubility landscape.

-

Focus on pH: For this ionizable compound, a pH-solubility profile in aqueous media is arguably the most critical dataset for predicting its behavior in biological systems and guiding formulation.

-

Consider Temperature: Assess solubility at relevant physiological and storage temperatures to understand the thermodynamics of dissolution and inform process chemistry.

-

Validate Your Analytics: The integrity of your entire dataset relies on a robust, validated quantification method. HPLC-UV is the recommended technique.

-

Observe Physical Form: During experiments, note any changes in the solid phase (e.g., crystal habit), which could indicate the formation of a different polymorph or solvate, a phenomenon that can significantly impact solubility.

By following the protocols and understanding the rationale outlined in this guide, researchers can generate a thorough and reliable solubility profile for this compound, enabling its effective application in research and development.

References

- Echo BioSystems. (S)-3-Amino-1-methylpiperidin-2-one-HCl. [Link]

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- ChemBK. 5-AMino-1-Methylpiperidin-2-one hydrochloride. [Link]

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

Sources

- 1. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride [cymitquimica.com]

- 2. (R)-3-Amino-1-methylpiperidin-2-one hydrochloride | 1951424-91-1 | BDD42491 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-3-Amino-1-methylpiperidin-2-one-HCl [echobiosystems.com]

- 5. This compound | 1422130-18-4 [m.chemicalbook.com]

- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

A Technical Guide to the Stability, Storage, and Handling of 3-Amino-1-methylpiperidin-2-one Hydrochloride

An In-depth Technical Guide